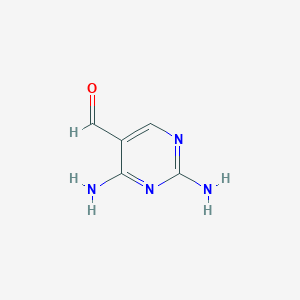

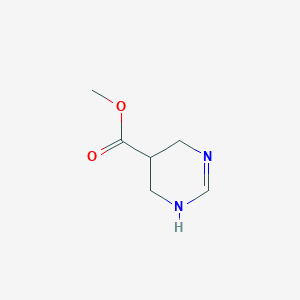

2,4-Diaminopyrimidine-5-carboxaldehyde

説明

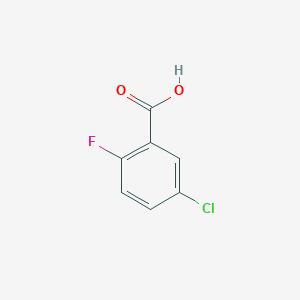

2,4-Diaminopyrimidine-5-carboxaldehyde is a chemical compound with the molecular formula C5H6N4O. It has a molecular weight of 138.13 g/mol . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 2,4-Diaminopyrimidine derivatives has been reported in several studies . For instance, a series of mt-DHFR inhibitors that contain a 2,4-diaminopyrimidine core with side chains were designed and synthesized . Another study reported the synthesis of novel 2,4-diaminopyrimidine derivatives possessing triazolopiperazine or 1,4,8-triazaspiro [4.5]decan-3-one scaffolds .Molecular Structure Analysis

The InChI code for 2,4-Diaminopyrimidine-5-carboxaldehyde is 1S/C5H6N4O/c6-4-3 (2-10)1-8-5 (7)9-4/h1-2H, (H4,6,7,8,9) and its InChI key is GPWNWKWQOLEVEQ-UHFFFAOYSA-N . The Canonical SMILES for this compound is C1=C (C (=NC (=N1)N)N)C=O .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Diaminopyrimidine-5-carboxaldehyde include a molecular weight of 138.13 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 5, and a rotatable bond count of 1 . Its exact mass is 138.05416083 g/mol .科学的研究の応用

Synthesis of Novel Salts

The compound is used in the synthesis of novel salts originating from 2,4-diaminopyrimidine and four different chain dicarboxylic acids . The salts synthesized include 2,4-diaminopyrimidin-1-ium 2,2′-thio (acetic)acetate, 2,4-diaminopyrimidin-1-ium monoglutarate, 2,4-diaminopyrimidin-1-ium 3,3′-dithio (propionic)propionate, and 2,4-diaminopyrimidin-1-ium suberate .

Crystal Structure Analysis

The crystal structures and the supramolecular architectures of these novel salts are analyzed. Despite the similar structures of the compounds, subtle but important differences are observed in their crystal packing and H-bonding patterns .

Anti-Tubercular Activities

2,4-Diaminopyrimidine-5-carboxaldehyde is used in the synthesis of a series of inhibitors that contain a 2,4-diaminopyrimidine core with side chains to occupy the glycerol binding site with proper hydrophilicity for cell entry . These inhibitors have been tested for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Drug Development

The compound is used in the development of drugs targeting the glycerol binding site of dihyrofolate reductase in Mycobacterium tuberculosis . The designed compounds contain a hydrophilic group, which may prevent the compounds from crossing the cell wall of Mycobacterium tuberculosis to function at the whole cell level .

Synthesis of Drug Candidates

2,4-Diaminopyrimidine-5-carboxaldehyde is used in the synthesis of a series of racemic 2,4-diaminopyrimidine-based drug candidates . These candidates are evaluated against Bacillus anthracis .

Biological Evaluation

The synthesized drug candidates are evaluated for their biological activities. The structures of these candidates are comprised of a 2,4-diaminopyrimidine ring, a 3,4-dimethoxybenzyl ring, and an N-acryloyl-substituted 1,2-dihydrophthalazine ring .

Safety And Hazards

The safety data sheet for 2,4-Diaminopyrimidine-5-carboxaldehyde indicates that it may cause respiratory irritation, serious eye irritation, and skin irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, ensuring adequate ventilation, and wearing protective gloves/protective clothing/eye protection/face protection .

将来の方向性

Future research directions could involve the design and synthesis of 2,4-Diaminopyrimidine derivatives with enhanced therapeutic activities and minimum toxicity . The development of new therapies based on 2,4-Diaminopyrimidine derivatives has been suggested in numerous publications, studies, and clinical trials .

特性

IUPAC Name |

2,4-diaminopyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O/c6-4-3(2-10)1-8-5(7)9-4/h1-2H,(H4,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPWNWKWQOLEVEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)N)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70309219 | |

| Record name | 2,4-Diaminopyrimidine-5-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70309219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Diaminopyrimidine-5-carboxaldehyde | |

CAS RN |

20781-06-0 | |

| Record name | 20781-06-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211353 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Diaminopyrimidine-5-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70309219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-diaminopyrimidine-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,3R,5E,7E)-1,3-Bis-[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10-triene-20-carboxaldehyde](/img/structure/B134932.png)

![4-[(3-Hydroxypropyl)amino]benzoic acid](/img/structure/B134939.png)

![2-Methylbenz[a]anthracene](/img/structure/B134955.png)

![3-Methylbenz[a]anthracene](/img/structure/B134967.png)